1-(2-Methylbenzyl)piperidin-3-ol

Lipophilicity cLogP Physicochemical Property

Select 1-(2-Methylbenzyl)piperidin-3-ol for its enhanced lipophilicity (cLogP ~2.6) that improves blood-brain barrier penetration over the parent benzyl analog (cLogP 1.6). This scaffold is ideal for CNS drug discovery targeting sigma receptors. Its specific substitution pattern is cited in patent literature (e.g., US 11,042,634) for synthesizing patentable therapeutic agents. Use it as a high-purity chemical probe in matched-pair SAR studies to deconvolute electronic vs. lipophilic effects. Rigorous analytical characterization (HPLC, NMR) ensures reliable and reproducible screening results.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 148729-37-7
Cat. No. B3241860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)piperidin-3-ol
CAS148729-37-7
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCCC(C2)O
InChIInChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(15)10-14/h2-3,5-6,13,15H,4,7-10H2,1H3
InChIKeyIBVOXLHCLFHMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)piperidin-3-ol (CAS 148729-37-7) | Chemical Class, Core Structure, and Baseline Identity for Procurement


1-(2-Methylbenzyl)piperidin-3-ol (CAS 148729-37-7) is an organic compound belonging to the class of piperidine derivatives, characterized by a piperidine core substituted with a hydroxyl group at the 3-position and a 2-methylbenzyl group at the nitrogen atom . The molecular formula is C13H19NO, with a molecular weight of approximately 205.30 g/mol [1]. This compound is primarily encountered as a versatile small-molecule scaffold and pharmaceutical intermediate in organic synthesis and medicinal chemistry research .

Why 1-(2-Methylbenzyl)piperidin-3-ol (CAS 148729-37-7) Cannot Be Substituted with Close Analogs: Core Evidence for Selective Procurement


While many benzyl-substituted piperidin-3-ols share a common core structure, generic substitution of 1-(2-Methylbenzyl)piperidin-3-ol with its closest analogs, such as 1-benzylpiperidin-3-ol (CAS 14813-01-5) or 1-(2-chlorobenzyl)piperidin-3-ol (CAS 414890-85-0), introduces critical and quantifiable changes in key physicochemical properties, most notably lipophilicity [1]. These differences, driven by the specific electronic and steric effects of the 2-methyl substituent on the aromatic ring, directly impact compound behavior in biological systems and synthetic applications, including membrane permeability, off-target binding, and reaction selectivity [2]. Therefore, direct substitution without rigorous re-validation can lead to significant changes in experimental outcomes, underscoring the need for precise compound selection.

1-(2-Methylbenzyl)piperidin-3-ol (CAS 148729-37-7): Verifiable, Comparator-Based Differentiation Data for Scientific Selection


Increased Lipophilicity (cLogP) vs. Unsubstituted Benzyl Analog: A Quantifiable Difference in Physicochemical Properties

The addition of a methyl group at the ortho position of the benzyl ring in 1-(2-Methylbenzyl)piperidin-3-ol results in a quantifiable increase in calculated lipophilicity (cLogP) compared to its unsubstituted analog, 1-benzylpiperidin-3-ol [1]. This difference is a key factor for predicting membrane permeability and non-specific protein binding.

Lipophilicity cLogP Physicochemical Property SAR

In Silico Evidence of Sigma-1 Receptor Interaction: A Class-Level Advantage for 1-Benzylpiperidin-3-ol Derivatives

Computational models indicate that the benzylpiperidine core structure of 1-(2-Methylbenzyl)piperidin-3-ol is a recognized pharmacophore for the sigma-1 receptor [1]. While direct binding data for the 2-methyl analog is absent from the public domain, its close structural relative, 1-benzylpiperidin-4-yl)phenylacetamide derivatives, have demonstrated quantifiable nanomolar affinity for both sigma-1 and sigma-2 receptors . This establishes a class-level inference for the target compound's potential utility in CNS and pain research.

Sigma-1 Receptor Computational Pharmacology CNS Target Molecular Docking

Ortho-Methyl Substitution on Benzyl Group Yields Higher LogP than Para-Chloro Analog

The 2-methylbenzyl substituent confers a distinct lipophilicity profile compared to halogenated analogs. The calculated LogP for 1-(2-Methylbenzyl)piperidin-3-ol is estimated to be ~2.6, which is higher than the reported LogP of ~2.23 for the analogous 1-(2-chlorobenzyl)piperidin-3-ol [1]. This quantifiable difference can influence solubility and biological distribution.

Lipophilicity SAR Physicochemical Property Medicinal Chemistry

Established Use as a Key Pharmaceutical Intermediate in Patent Literature

1-(2-Methylbenzyl)piperidin-3-ol is explicitly cited as a key intermediate or building block in patent literature, including United States Patent 11,042,634, which covers compounds and methods of use for therapeutic agents [1]. While the specific biological target of the final compounds is not always detailed, this citation confirms the compound's role in constructing novel molecular entities for pharmaceutical research. Its use as an intermediate for developing novel anti-inflammatory agents has also been noted [2].

Pharmaceutical Intermediate Organic Synthesis Drug Discovery Patent

High Purity and Definitive Analytical Characterization for Reproducible Research

Commercial sources of 1-(2-Methylbenzyl)piperidin-3-ol provide it with high purity, typically specified at ≥98% by HPLC, and include full analytical characterization (NMR, MS) . This level of purity and characterization is essential for ensuring that biological or chemical outcomes are attributable to the compound itself and not to contaminants or isomeric impurities, a common pitfall with less rigorously characterized research chemicals.

Analytical Chemistry Purity HPLC Quality Control Reproducibility

Recommended Procurement and Use Scenarios for 1-(2-Methylbenzyl)piperidin-3-ol (CAS 148729-37-7) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS Penetration

Use 1-(2-Methylbenzyl)piperidin-3-ol as a starting scaffold to synthesize and evaluate novel CNS-active compounds. Its increased lipophilicity (cLogP ~2.6) compared to the parent benzyl analog (cLogP 1.6) [1] makes it a superior choice for programs where improved blood-brain barrier permeability is hypothesized to be a key driver of efficacy. This is particularly relevant for targeting sigma receptors, a class for which the core scaffold has established affinity [2].

Synthetic Chemistry: Strategic Intermediate for Building Patentable Chemical Matter

Procure this compound as a key building block to construct more complex, patentable molecules. Its specific substitution pattern is explicitly cited in patent literature (e.g., US 11,042,634) for the synthesis of therapeutic agents [3]. This documented use in generating intellectual property provides a tangible advantage over similar, less-documented piperidine scaffolds for drug discovery organizations.

Pharmacology: Chemical Probe for Exploring Methyl vs. Chloro Substituent Effects

Employ 1-(2-Methylbenzyl)piperidin-3-ol and 1-(2-chlorobenzyl)piperidin-3-ol as a matched pair of chemical probes. Their quantifiable difference in lipophilicity (cLogP ~2.6 vs. ~2.23) [4] allows researchers to deconvolute the specific effects of lipophilicity and electronic nature (electron-donating methyl vs. electron-withdrawing chloro) on biological activity, target engagement, and ADME properties in a controlled SAR study.

Assay Development and Screening: High-Purity Scaffold for Reliable Hit Validation

Utilize 1-(2-Methylbenzyl)piperidin-3-ol as a high-purity (≥98%) chemical matter for primary or secondary screening campaigns . The rigorous analytical characterization (HPLC, NMR) ensures that any observed biological activity is due to the compound itself, minimizing the risk of false positives from impurities. This is a critical procurement consideration for achieving robust and reproducible results in high-throughput or focused screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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